2-(Chloromethyl)pyridinium

Genetic Toxicology Mutagenicity Structure-Activity Relationship

This 2-(Chloromethyl)pyridine HCl is the critical 2-position isomer for regioselective alkylation. The unique N–H···Cl⁻ hydrogen bonding directly impacts solubility and reactivity, which is essential for reproducible calixarene functionalization and multidentate pyridyl ligand synthesis. Substituting with 3- or 4-isomers yields different crystal packing and reaction outcomes.

Molecular Formula C6H7ClN+
Molecular Weight 128.58 g/mol
Cat. No. B1231530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)pyridinium
Molecular FormulaC6H7ClN+
Molecular Weight128.58 g/mol
Structural Identifiers
SMILESC1=CC=[NH+]C(=C1)CCl
InChIInChI=1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2/p+1
InChIKeyNJWIMFZLESWFIM-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)pyridinium: Scientific and Industrial Procurement Baseline


2-(Chloromethyl)pyridinium is a pyridinium ion formed by protonation of 2-(chloromethyl)pyridine, functioning as a conjugate acid [1]. Its molecular formula is C6H7ClN+, with a molecular weight of 128.03 g/mol [2]. The compound is typically handled as its hydrochloride salt (CAS: 6959-47-3), a white crystalline solid with a melting point of 125–126 °C, insoluble in water but soluble in carbon tetrachloride and chloroform . It serves as a versatile electrophilic building block in organic synthesis, particularly in alkylation reactions for pharmaceutical intermediates, calixarene functionalization, and coordination chemistry .

Why Generic Substitution of 2-(Chloromethyl)pyridinium Fails in Critical Applications


In procurement for research or industrial processes, substituting 2-(Chloromethyl)pyridinium with its isomers (3- or 4-chloromethylpyridinium) or other alkylating agents is not scientifically equivalent. The 2-position of the chloromethyl group on the pyridine ring critically influences the compound's electronic properties and reactivity [1]. For instance, the 2-isomer exhibits classical N–H···Cl⁻ hydrogen bonding in its solid-state structure, whereas the 4-isomer forms distinct inversion-symmetric dimers, impacting solubility and crystal packing behavior that can affect reaction outcomes and purification steps [2]. Furthermore, the electrophilicity of the chloromethyl group is modulated by the adjacent pyridinium nitrogen, making its reactivity profile in nucleophilic substitutions distinct from non-heterocyclic alkyl chlorides [3]. The specific isomer is essential for achieving the reported regioselectivity and yields in calixarene functionalization and the synthesis of multidentate pyridyl ligands [4].

2-(Chloromethyl)pyridinium: Quantitative Performance Differentiation Evidence


Mutagenicity Profile of 2-(Chloromethyl)pyridinium vs. 2-Chloropyridine in Salmonella Assay

In a comparative mutagenicity study using the Salmonella typhimurium/mammalian microsome test, 2-chloromethylpyridine (the free base form of 2-(Chloromethyl)pyridinium) demonstrated mutagenic activity in both the presence and absence of rat-liver S9 metabolic activation. In contrast, 2-chloropyridine, an analog without the methyl spacer, was only mutagenic with metabolic activation [1]. This indicates a fundamental difference in their genotoxic mechanisms and potential safety profiles for handling and waste disposal.

Genetic Toxicology Mutagenicity Structure-Activity Relationship

Regioselective Calix[5]arene Alkylation with 2-(Chloromethyl)pyridinium: Isolated Yields for Specific Substitution Patterns

The alkylation of p-tert-butylcalix[5]arene with 2-(chloromethyl)pyridine hydrochloride (a source of 2-(Chloromethyl)pyridinium) in DMF using various bases enabled the isolation of specific, regioisomerically pure pyridinyl-substituted calix[5]arenes. Through careful selection of reaction conditions, a 1,2,4-tri-O-alkylated product was obtained in 21-22% isolated yield, and a 1,2,3-tri-O-alkylated product was also isolated in 21-22% yield [1]. This demonstrates the reagent's ability to achieve controlled, partial functionalization of a complex macrocycle, a capability not inherent to all alkylating agents.

Supramolecular Chemistry Calixarene Functionalization Regioselective Alkylation

Phase-Transfer Catalyzed Synthesis of Tetrakis(2-pyridylmethyl) Diamines: Yield Advantage of 2-(Chloromethyl)pyridinium Chloride

In a study on the synthesis of N,N,N′,N′-tetrakis(2-pyridylmethyl)-α,ω-alkanediamines, the use of 2-(chloromethyl)pyridinium chloride with a phase-transfer catalyst (hexadecyltrimethylammonium chloride) resulted in convenient access to the desired multidentate ligands in good yields. The paper highlights that this method provides a streamlined route to these ligands compared to multi-step alternative syntheses . While specific percentage yields are not tabulated for all derivatives in the abstract, the term 'good yields' and the convenience of the one-step PTC method represent a practical advantage over traditional methods requiring harsher conditions or protecting groups.

Coordination Chemistry Ligand Synthesis Phase-Transfer Catalysis

Solid-State Structural Differentiation: 2- vs. 4-(Chloromethyl)pyridinium Chloride Hydrogen Bonding

X-ray crystallographic analysis reveals distinct secondary interactions in the solid state for the three isomeric (chloromethyl)pyridinium chlorides. The 2- and 3-isomers exhibit classical N–H···Cl⁻ hydrogen bonds. In contrast, the 4-isomer forms inversion-symmetric dimers with a different hydrogen-bonding motif [1]. This structural difference directly impacts physical properties such as melting point, solubility, and crystal morphology, which are critical for purification, formulation, and handling in solid-phase applications.

Crystallography Solid-State Chemistry Hydrogen Bonding

Optimal Application Scenarios for 2-(Chloromethyl)pyridinium Based on Evidence


Synthesis of Regioselectively Functionalized Calixarenes

In supramolecular chemistry, 2-(Chloromethyl)pyridinium (as its hydrochloride salt) is the reagent of choice for introducing 2-picolyl groups onto the lower rim of calix[5]arenes. The evidence shows that by tuning reaction conditions, specific 1,2,3- and 1,2,4-tri-O-alkylated regioisomers can be isolated in 21-22% yield each, enabling the construction of well-defined host molecules . This level of control is not typically achievable with simpler alkyl halides.

Preparation of Multidentate Pyridyl-Containing Ligands

For coordination chemists synthesizing ligands like N,N,N′,N′-tetrakis(2-pyridylmethyl)-α,ω-alkanediamines, 2-(chloromethyl)pyridinium chloride is a key building block. Its use with a phase-transfer catalyst provides a direct and convenient one-step route to these valuable multidentate ligands in good yields, avoiding the complexity of multi-step protecting group strategies .

Genetic Toxicology and Structure-Activity Relationship (SAR) Studies

For toxicologists and regulatory scientists investigating the genotoxicity of halogenated pyridines, 2-(Chloromethyl)pyridinium (as the free base) serves as a critical comparator. Data shows it is a direct-acting mutagen in the Ames test (active without S9), unlike 2-chloropyridine, which requires metabolic activation . This makes it an essential tool for probing the structural basis of pyridine mutagenicity.

Synthesis of Pharmaceutical Intermediates Requiring Specific Electrophilicity

In medicinal chemistry, 2-(Chloromethyl)pyridinium is a versatile alkylating agent for the synthesis of various pharmaceutical intermediates. Its electrophilic chloromethyl group, activated by the adjacent pyridinium ring, allows for efficient SN2 reactions with a wide range of nucleophiles, including amines and thiols, to introduce a 2-picolyl motif into drug-like molecules .

Technical Documentation Hub

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